Cicloheptano

Descripción general

Descripción

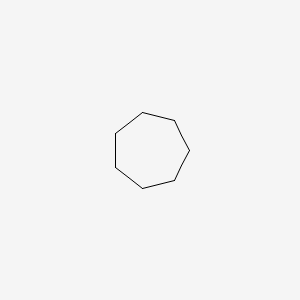

Cycloheptane is a cycloalkane with the molecular formula C₇H₁₄. It is a colorless, oily liquid with a faint odor, primarily used as a nonpolar solvent in the chemical industry and as an intermediate in the synthesis of various chemicals and pharmaceutical drugs . Cycloheptane is notable for its seven-membered ring structure, which imparts unique chemical properties compared to smaller or larger cycloalkanes.

Aplicaciones Científicas De Investigación

Cycloheptane has several applications in scientific research:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Employed in the study of lipid membranes and their interactions due to its hydrophobic nature.

Medicine: Acts as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mecanismo De Acción

Target of Action

Cycloheptane is a cycloalkane with the molecular formula C7H14 . It is primarily used as a nonpolar solvent in the chemical industry and as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Therefore, its primary targets are the chemical reactions where it acts as a solvent or an intermediate.

Mode of Action

Cycloheptane interacts with its targets by participating in chemical reactions. As a solvent, it can dissolve other substances, allowing them to react with each other. As an intermediate, it can participate in chemical reactions, leading to the formation of new compounds .

Biochemical Pathways

Cycloheptane may be derived by Clemmensen reduction from cycloheptanone . .

Pharmacokinetics

It’s known that cycloheptane vapour can be irritating to the eyes and may cause respiratory depression if inhaled in large quantity . This suggests that it can be absorbed through the respiratory system and distributed in the body, potentially affecting the respiratory system.

Result of Action

It’s known that exposure to cycloheptane vapour can cause irritation and respiratory depression . These effects are likely due to the interaction of cycloheptane with cellular components in the respiratory system.

Action Environment

The action, efficacy, and stability of cycloheptane can be influenced by various environmental factors. For example, its physical properties such as boiling point (118.4 °C) and solubility (negligible in water, but very soluble in ethanol and ether) can be affected by temperature and the presence of other substances . These factors can influence how cycloheptane interacts with its targets and the resulting effects.

Análisis Bioquímico

Biochemical Properties

Cycloheptane plays a role in biochemical reactions primarily as a nonpolar solvent. It interacts with various enzymes, proteins, and other biomolecules by facilitating the dissolution and transport of hydrophobic substances. Cycloheptane’s nonpolar nature allows it to interact with hydrophobic regions of proteins and enzymes, potentially affecting their conformation and activity. Specific interactions between cycloheptane and particular enzymes or proteins have not been extensively documented .

Cellular Effects

The effects of cycloheptane on various types of cells and cellular processes are not well-documented. As a nonpolar solvent, cycloheptane can influence cell function by altering the solubility and distribution of hydrophobic molecules within the cell. This can impact cell signaling pathways, gene expression, and cellular metabolism. Detailed studies on the cellular effects of cycloheptane are limited .

Molecular Mechanism

At the molecular level, cycloheptane exerts its effects primarily through its role as a solvent. It can facilitate the dissolution of hydrophobic molecules, thereby influencing their availability and interactions with biomolecules. Cycloheptane does not directly bind to enzymes or proteins but can affect their activity by altering the local environment and solubility of substrates and cofactors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cycloheptane can change over time due to its stability and potential degradation. Cycloheptane is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to oxidation and degradation. Long-term effects on cellular function have not been extensively studied, but any observed changes would likely be related to its solvent properties and potential degradation products .

Dosage Effects in Animal Models

The effects of cycloheptane at different dosages in animal models have not been well-documented. As with many solvents, high doses of cycloheptane could potentially lead to toxic or adverse effects, including respiratory and neurological symptoms. Threshold effects and specific toxicities would depend on the route of administration and the duration of exposure .

Transport and Distribution

Within cells and tissues, cycloheptane is transported and distributed based on its nonpolar nature. It can diffuse through cell membranes and accumulate in lipid-rich regions. Cycloheptane does not rely on specific transporters or binding proteins but rather moves passively through hydrophobic environments .

Subcellular Localization

Cycloheptane’s subcellular localization is influenced by its hydrophobic properties. It tends to accumulate in lipid membranes and other hydrophobic compartments within the cell. Cycloheptane does not have specific targeting signals or post-translational modifications that direct it to particular organelles, but its distribution is governed by its solubility in lipid environments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cycloheptane can be synthesized through several methods, including:

Clemmensen Reduction: This method involves the reduction of cycloheptanone using zinc amalgam and hydrochloric acid to produce cycloheptane.

Catalytic Hydrogenation: Cycloheptene can be hydrogenated in the presence of a catalyst such as palladium on carbon to yield cycloheptane.

Industrial Production Methods: Industrial production of cycloheptane typically involves the catalytic hydrogenation of cycloheptene due to its efficiency and scalability. The process is carried out under controlled conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Cycloheptane undergoes various chemical reactions, including:

Substitution: Halogenation of cycloheptane can occur under UV light, leading to the formation of cycloheptyl halides.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromic acid.

Reducing Agents: Zinc amalgam, palladium on carbon.

Halogenation Conditions: UV light, halogens like chlorine or bromine.

Major Products Formed:

Oxidation: Cycloheptanone.

Reduction: Cycloheptane.

Substitution: Cycloheptyl halides.

Comparación Con Compuestos Similares

Cycloheptane can be compared with other cycloalkanes such as cyclohexane and cyclooctane:

Cyclohexane (C₆H₁₂): A six-membered ring that is less strained and more stable than cycloheptane. It is widely used as a solvent and in the production of nylon.

Cyclooctane (C₈H₁₆): An eight-membered ring that is more flexible but also more strained than cycloheptane. It is used in the synthesis of various organic compounds.

Uniqueness of Cycloheptane: Cycloheptane’s seven-membered ring structure places it between the relatively strain-free cyclohexane and the more strained cyclooctane. This intermediate ring size results in unique conformational properties and reactivity patterns, making it a valuable compound for research and industrial applications .

Propiedades

IUPAC Name |

cycloheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-2-4-6-7-5-3-1/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEGYFMYUHOHGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Record name | CYCLOHEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074269 | |

| Record name | Cycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cycloheptane appears as a colorless oily liquid. Insoluble in water and less dense than water. Flash point 60 °F. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals., Colorless liquid; [HSDB] | |

| Record name | CYCLOHEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cycloheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

245.3 °F at 760 mmHg (USCG, 1999), 118.48 °C at 760 mm Hg | |

| Record name | CYCLOHEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEPTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/59 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

43 °F (USCG, 1999), 6 °C (43 °F) (Closed cup), <70 °F (<21 °C) (Closed cup) | |

| Record name | CYCLOHEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEPTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/59 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 30 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, and chloroform | |

| Record name | CYCLOHEPTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/59 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.811 (USCG, 1999) - Less dense than water; will float, 0.8098 g/cu cm at 20 °C | |

| Record name | CYCLOHEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEPTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/59 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.3 (Air = 1) | |

| Record name | CYCLOHEPTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/59 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

44 mmHg (USCG, 1999), 21.6 [mmHg], 21.6 mm Hg at 25 °C | |

| Record name | CYCLOHEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cycloheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEPTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/59 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

291-64-5 | |

| Record name | CYCLOHEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cycloheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=291-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000291645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEPTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTZ53P34JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOHEPTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/59 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

10.4 °F (USCG, 1999), -8.0 °C | |

| Record name | CYCLOHEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEPTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/59 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cycloheptane?

A1: Cycloheptane has a molecular formula of C7H14 and a molecular weight of 98.19 g/mol.

Q2: What is the preferred conformation of cycloheptane?

A2: Unlike the rigid chair conformation of cyclohexane, cycloheptane exhibits a high degree of conformational flexibility. While several conformations are possible, the twist-chair conformation is generally considered the most stable. This conformation minimizes torsional strain and allows for optimal bond angles. [, , , ]

Q3: How does the ring strain in cycloheptane influence its reactivity?

A4: While cycloheptane is less strained than smaller rings like cyclopropane or cyclobutane, it is more reactive than cyclohexane. This higher reactivity stems from the greater torsional strain associated with the seven-membered ring. [, ]

Q4: What are the common reaction pathways observed for cycloheptane?

A4: Cycloheptane can undergo various reactions, including:

- Ring-opening reactions: Skeletal isomerization catalyzed by sulfated zirconia can lead to the formation of methylcyclohexane and other products via a protonated cyclopropane intermediate. []

- Dehydrogenation: Cycloheptane can be dehydrogenated to form cycloheptene and other unsaturated derivatives. [, , ]

- Carbon-hydrogen bond activation: Transition metal complexes, like those of rhodium, can activate the C-H bonds of cycloheptane, leading to the formation of cycloheptyl and benzyl complexes. This activation is influenced by factors like the stability of the σ-complex intermediates formed during the reaction. [, ]

Q5: What are the catalytic applications of cycloheptane derivatives?

A6: Although not directly used as catalysts, cycloheptane derivatives can serve as ligands in transition metal complexes with catalytic properties. For example, cobalt(III) complexes containing cycloheptane-fused ligands have been synthesized and characterized. [] These complexes showcase how incorporating cycloheptane units into ligand structures influences metal-ligand bond lengths, spectroscopic properties, and potentially catalytic activity.

Q6: How is computational chemistry employed in understanding cycloheptane chemistry?

A6: Computational methods provide valuable insights into the conformational dynamics and reactivity of cycloheptane.

- Conformational analysis: Techniques like density functional theory (DFT) and molecular mechanics (MM) calculations are employed to map the potential energy surface of cycloheptane and identify its preferred conformations. [, , ]

- Reaction mechanism studies: DFT calculations, often combined with coupled cluster methods, help elucidate reaction mechanisms, such as the carbon-hydrogen bond activation of cycloheptane by transition metal complexes. These calculations provide information on reaction intermediates, transition states, and activation barriers, aiding in understanding the factors influencing reaction rates and selectivity. []

Q7: What are the potential applications of cycloheptane and its derivatives?

A7: Cycloheptane and its derivatives find applications in various fields, including:

- Organic synthesis: Cycloheptane serves as a starting material for synthesizing more complex molecules. For instance, it can be transformed into cycloheptane-1,2,3,4-tetraols, which are of interest as cyclitol mimetics. []

- Pharmaceuticals: Substituted cycloheptanes have been explored for their potential pharmaceutical activities. For example, 1-benzyl-1-(3′-dimethylaminopropoxy)cycloheptane, known as bencyclane, is a pharmaceutical compound with documented metabolism in rats and humans. [, ]

- Materials science: Cycloheptane can potentially be incorporated into polymers or other materials to modify their physical properties. [, ]

Q8: What is the environmental impact of cycloheptane?

A10: While cycloheptane is a hydrocarbon, detailed information on its environmental fate, persistence, bioaccumulation potential, and toxicity is limited. Further ecotoxicological studies are needed to fully assess its environmental impact and guide responsible use and disposal practices. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-diethylethanamine](/img/structure/B1346731.png)

![4-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1346735.png)

![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)

![N-[3-(acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1346765.png)